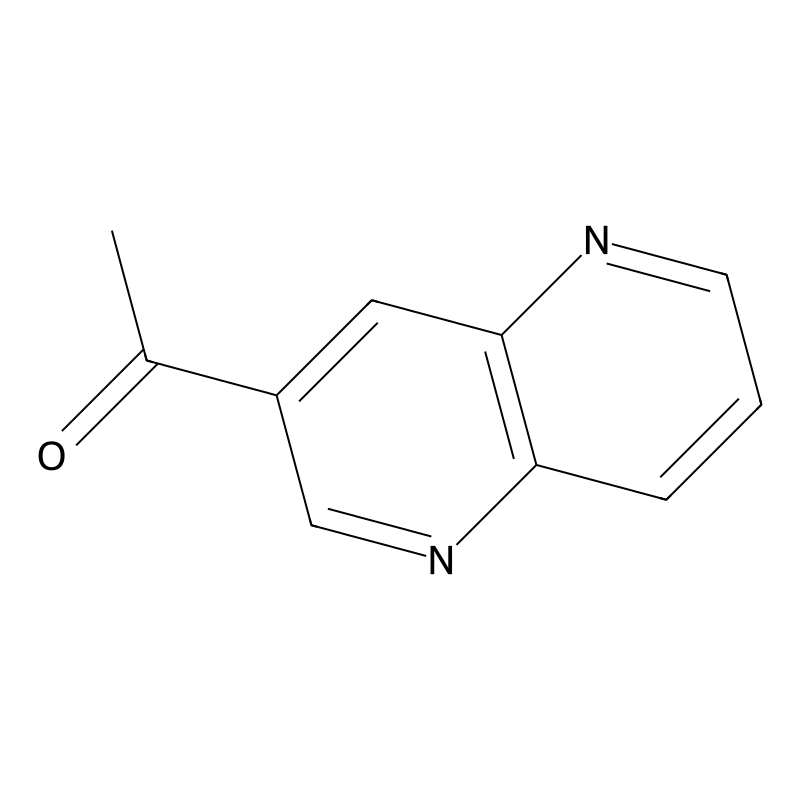

1-(1,5-Naphthyridin-3-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Search for Biological Activity: Scientific databases highlight 1-(1,5-Naphthyridin-3-yl)ethanone with a CAS number (1246088-62-9) but do not provide details on its biological activity or use in published research [, , ].

- Potential Research Areas: The Naphthyridine core structure is present in various bioactive molecules []. Further research might explore 1-(1,5-Naphthyridin-3-yl)ethanone for potential applications similar to other Naphthyridine derivatives, such as antibacterial or anticancer properties. However, there is no current evidence to confirm this.

1-(1,5-Naphthyridin-3-yl)ethanone is a chemical compound characterized by its unique structure, which includes a naphthyridine moiety. The molecular formula is with a molecular weight of approximately 172.18 g/mol. This compound features a ketone functional group attached to the naphthyridine ring, specifically at the 1-position, making it an important derivative in medicinal chemistry due to its potential biological activities and synthetic versatility .

- Electrophilic Aromatic Substitution: The naphthyridine ring can participate in electrophilic substitution reactions, where electron-rich positions are attacked by electrophiles.

- Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to various derivatives.

- Oxidation and Reduction: The compound can be oxidized to form more complex structures or reduced to yield alcohols or amines.

- Cross-Coupling Reactions: It can also be involved in cross-coupling reactions, particularly with organometallic reagents, to form larger polycyclic structures

The biological activities of 1-(1,5-Naphthyridin-3-yl)ethanone are noteworthy:

- Antimicrobial Properties: Compounds related to naphthyridine have demonstrated significant antibacterial and antifungal activities.

- Anticancer Potential: Some derivatives exhibit cytotoxic effects against various cancer cell lines, making them candidates for further pharmacological studies.

- Inhibition of Enzymes: This compound has shown potential as an inhibitor of specific kinases and other enzymes involved in cellular signaling pathways

Several synthetic routes exist for producing 1-(1,5-Naphthyridin-3-yl)ethanone:

- Friedländer Synthesis: This method involves the condensation of an amino compound with a carbonyl compound under acidic conditions to form the naphthyridine structure.

- Skraup Reaction: A classical method for synthesizing naphthyridines through the cyclization of an aniline derivative with a carbonyl compound in the presence of an acid catalyst.

- Aza-Diels-Alder Reaction: This reaction allows for the formation of naphthyridine derivatives via cycloaddition processes involving diene and dienophile components

The applications of 1-(1,5-Naphthyridin-3-yl)ethanone are diverse:

- Pharmaceutical Development: Its derivatives are explored for their potential as therapeutic agents in treating infections and cancers.

- Chemical Probes: Used in research to study biological pathways and enzyme functions due to their ability to interact with specific biological targets.

- Material Science: Potential applications in developing organic semiconductors or photonic materials due to their electronic properties

Interaction studies involving 1-(1,5-Naphthyridin-3-yl)ethanone typically focus on:

- Binding Affinity: Evaluating how well this compound binds to various biological targets such as receptors or enzymes.

- Mechanism of Action: Understanding how the compound exerts its biological effects at the molecular level, which is crucial for drug development.

- Synergistic Effects: Investigating how this compound interacts with other drugs or compounds to enhance therapeutic efficacy or reduce side effects

Several compounds share structural similarities with 1-(1,5-Naphthyridin-3-yl)ethanone. Here is a comparison highlighting its uniqueness:

Compound Name Structure Type Notable Activity 1-(3-Pyridyl)ethanone Pyridine derivative Antimicrobial activity 2-Aminoquinoline Quinoline derivative Anticancer properties 4-Hydroxyquinoline Hydroxyquinoline derivative Antiviral activity 1-(2-Methylquinolin-3-yl)ethanone Methylated quinoline Antibacterial properties Uniqueness

1-(1,5-Naphthyridin-3-yl)ethanone is distinguished by its specific naphthyridine framework, which contributes to its unique biological profile and reactivity compared to other nitrogen-containing heterocycles. Its ability to participate in various synthetic transformations while exhibiting significant biological activity makes it a valuable compound in medicinal chemistry

Skraup Reaction Modifications for Core Structure Assembly

The Skraup reaction remains one of the most fundamental approaches for synthesizing 1,5-naphthyridine derivatives from substituted 3-aminopyridine compounds [1] [2]. This classical cyclization reaction has undergone significant modifications to improve yield, selectivity, and environmental sustainability [1] [4].

Table 1: Skraup Reaction Modifications for 1,5-Naphthyridine Core Structure Assembly

Catalyst/Oxidant Solvent System Yield (%) Recyclability Cost Effectiveness Reproducibility Iodine (I₂) Dioxane/Water (1:1) 45-50 Up to 5 times High Good m-NO₂PhSO₃Na Various solvents 45-50 Not specified Moderate Better than I₂ NaNO₂ Various solvents Variable Not specified Moderate Variable KI Various solvents Variable Not specified Moderate Variable KIO₃ Various solvents Variable Not specified Moderate Variable MnO₂ Various solvents Variable Not specified Moderate Variable KMnO₄ Various solvents Variable Not specified Moderate Variable The most significant advancement in Skraup reaction methodology involves the use of iodine as a catalyst in a dioxane/water mixture, which demonstrates exceptional recyclability and cost-effectiveness [1] [2]. This system achieves yields of 45-50% while maintaining the ability to recover and reuse the iodine catalyst up to five times without significant loss of activity [1]. The meta-nitrobenzenesulfonic acid sodium salt (m-NO₂PhSO₃Na) has emerged as a superior oxidant, displaying better reproducibility compared to traditional iodine-based systems [1] [2].

The mechanistic pathway of the modified Skraup reaction involves the initial formation of an acrolein equivalent from glycerol, followed by condensation with the 3-aminopyridine substrate [4]. The subsequent cyclization proceeds through an electrophilic aromatic substitution mechanism, where the oxidizing agent facilitates the final aromatization step [1] [4]. Temperature control and solvent selection play crucial roles in determining the regioselectivity and overall efficiency of the transformation [1] [2].

Recent investigations have demonstrated that the choice of oxidizing agent significantly influences both the reaction rate and product distribution [1] [2]. Potassium iodate and potassium permanganate systems, while effective, often require more stringent reaction conditions and exhibit lower reproducibility compared to the optimized iodine/dioxane-water system [1] [2] [4].

Friedländer Synthesis with β-Ketoester Precursors

The Friedländer synthesis represents a versatile and widely applicable method for constructing 1,5-naphthyridine derivatives through the condensation of 2-aminonicotinaldehyde with various β-ketoester precursors [5] [6] [7]. This methodology has proven particularly valuable for introducing functional diversity at multiple positions of the naphthyridine core [5] [6] [7].

Table 2: Friedländer Synthesis with β-Ketoester Precursors

β-Ketoester/Substrate Temperature (°C) Solvent Yield (%) Product Type Special Features Diethyl methylenemalonate 150 Various Good yields 1,5-naphthyridines Thermal cyclization Meldrum's acid 100-250 Dowtherm A/diphenyl ether 60-80 8-hydroxy-1,5-naphthyridines Decarboxylation step β-ketoesters (general) 150-200 Various 40-70 naphthyridin-4-ones Schiff base intermediates Ethyl acetoacetate 75 Methanol 65 hexahydrobenzo derivatives One-pot reaction Methyl-2-cyano-3-methoxybut-2-enoate 100 Various 70-85 1,5-naphthyridinecarbonitriles Cyanide group retention The reaction mechanism proceeds through initial Knoevenagel condensation between the aldehyde component and the active methylene compound, followed by intramolecular cyclization [5] [6]. The use of choline hydroxide as a metal-free, water-soluble catalyst has revolutionized this synthesis, enabling gram-scale production in aqueous media with yields exceeding 90% [5] [6]. This approach represents the first successful implementation of naphthyridine synthesis in water, addressing significant environmental concerns associated with traditional organic solvent systems [5] [6].

Meldrum's acid has emerged as a particularly valuable substrate for Friedländer cyclization, enabling the synthesis of 8-hydroxy-1,5-naphthyridines through a sequence involving condensation, cyclization, and decarboxylation [1] [2]. The reaction typically requires elevated temperatures (100-250°C) in high-boiling solvents such as Dowtherm A or diphenyl ether [1] [2]. The decarboxylation step is crucial for achieving the desired substitution pattern and proceeds through thermal elimination of carbon dioxide [1] [2].

The incorporation of nitrile-containing substrates, such as methyl-2-cyano-3-methoxybut-2-enoate, allows for the direct synthesis of 1,5-naphthyridinecarbonitrile derivatives with yields ranging from 70-85% [1] [2]. These products serve as valuable intermediates for further functionalization through nucleophilic substitution or cross-coupling reactions [1] [2] [8].

[4+2] Cycloaddition Strategies for Ring Formation

The [4+2] cycloaddition approach, particularly the Povarov reaction and related aza-Diels-Alder processes, provides a powerful strategy for constructing 1,5-naphthyridine derivatives with precise stereochemical control [1] [2] [9]. These reactions typically involve the cycloaddition of imines derived from 3-aminopyridines with various dienophiles [1] [2].

Table 3: [4+2] Cycloaddition Strategies for Ring Formation

Reaction Type Substrates Lewis Acid Stereoselectivity Yield (%) Product Type Povarov reaction 3-aminopyridines + aldehydes + olefins Various Regio- and stereoselective Good Tetrahydro-1,5-naphthyridines Aza-Diels-Alder Imines + styrenes Various endo-selective 60-80 4-phenyl-1,5-naphthyridines Electrocyclic ring closure N-(3-pyridyl)aldimines + alkynes BF₃·Et₂O Controlled 70-90 1,5-naphthyridines Intramolecular [4+2] Functionalized aldimines BF₃·Et₂O Three stereogenic centers 65-85 Chromeno[4,3-b] [10] [1]naphthyridines Modified Diels-Alder Aldimines + vinyl acetamide Various cis-selective 60-75 Substituted derivatives The Povarov reaction demonstrates exceptional versatility in constructing tetrahydro-1,5-naphthyridine intermediates, which can be subsequently aromatized to yield fully aromatic systems [1] [2]. The reaction proceeds through endo transition states, providing excellent control over stereochemistry and enabling the formation of multiple stereocenters in a single transformation [1] [2]. Lewis acids such as boron trifluoride etherate facilitate the cycloaddition by activating the imine component toward nucleophilic attack [1] [2].

The electrocyclic ring closure methodology developed using N-(3-pyridyl)aldimines and alkynes represents a significant advancement in naphthyridine synthesis [1] [2]. This approach involves the formation of a 3-azatriene intermediate, which undergoes electrocyclic ring closure followed by prototropic tautomerization and aromatization [1] [2]. The presence of nitrogen in the pyridine ring deactivates electrophilic substitution relative to benzene analogs, leading to the formation of the desired heterocyclic products with high selectivity [1] [2].

Intramolecular [4+2] cycloaddition reactions have proven particularly valuable for constructing fused naphthyridine systems, such as chromeno[4,3-b] [10] [1]naphthyridines [9]. These reactions typically employ functionalized aldehydes containing alkene or alkyne moieties in the ortho position, enabling regiospecific cyclization under Lewis acid catalysis [9]. The reaction proceeds through a regio- and stereospecific intramolecular cycloaddition, followed by prototropic tautomerization to afford the desired products [9].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for the functionalization and synthesis of 1,5-naphthyridine derivatives [11] [12] [13] [14]. These methodologies enable the introduction of diverse substituents at specific positions of the naphthyridine core through well-established cross-coupling protocols [11] [12] [13] [14].

Table 4: Palladium-Catalyzed Cross-Coupling Reactions

Coupling Type Catalyst System Coupling Partners Temperature (°C) Yield (%) Substrate Scope Functional Group Tolerance Suzuki-Miyaura Pd(PPh₃)₄/Cs₂CO₃ Boronic acids/esters 80-120 70-95 Broad High Heck Pd(OAc)₂/phosphine ligands Alkenes/acrylates 150 60-85 Moderate Moderate Stille Pd(0) complexes Organotin reagents 80-100 76-99 Broad Good Negishi Pd catalysts Organozinc reagents 25-60 60-83 Good High Buchwald-Hartwig Pd/XantPhos Amines 100-140 70-90 Good Good The Suzuki-Miyaura coupling reaction demonstrates exceptional versatility in naphthyridine functionalization, accommodating a broad range of boronic acid and boronate ester coupling partners [14] [15]. The reaction typically employs palladium tetrakis(triphenylphosphine) as the catalyst in combination with cesium carbonate as the base, achieving yields of 70-95% under optimized conditions [14]. The high functional group tolerance of this methodology makes it particularly suitable for late-stage functionalization of complex naphthyridine intermediates [14].

Stille coupling reactions have proven highly effective for naphthyridine synthesis, particularly when employing organotin reagents as coupling partners [13] [16]. The reaction conditions are generally milder than those required for Suzuki coupling, with temperatures ranging from 80-100°C [13] [16]. The broad substrate scope and excellent yields (76-99%) make this methodology attractive despite the toxicity concerns associated with organotin reagents [13] [16].

The Heck reaction has found application in the synthesis of vinyl-substituted naphthyridines and in tandem processes leading to ring formation [17]. A particularly noteworthy example involves the tandem Heck-lactamization sequence between acrylanilides and halogenated pyridines, which generates naphthyridinone derivatives through a unique cascade process [17]. This transformation proceeds via initial Heck coupling followed by intramolecular lactamization to form the fused ring system [17].

Buchwald-Hartwig amination has enabled the direct introduction of amino substituents into naphthyridine frameworks [1] [2]. The reaction employs palladium catalysts in combination with phosphine ligands such as XantPhos, achieving good yields (70-90%) with moderate functional group tolerance [1] [2]. This methodology has proven particularly valuable for synthesizing amino-substituted naphthyridines that serve as building blocks for pharmaceutical applications [1] [2].

Solvent Effects and Catalyst Optimization in Cyclization

The optimization of reaction conditions, particularly solvent selection and catalyst choice, plays a crucial role in determining the efficiency and selectivity of naphthyridine synthesis [5] [6] [18] [19]. Recent advances have focused on developing environmentally benign reaction conditions while maintaining or improving synthetic efficiency [5] [6] [18] [19].

Table 5: Solvent Effects and Catalyst Optimization in Cyclization

Solvent Catalyst Type Temperature (°C) Yield Improvement (%) Environmental Impact Catalyst Recovery Scale-up Potential Water Choline hydroxide (ChOH) 50 90+ Green Easy Excellent (gram-scale) Dioxane/Water Iodine Reflux 45-50 Moderate Recyclable (5x) Good Methanol LiOH·H₂O 75 65-85 Moderate Difficult Good Ethanol Base catalysts Reflux 70-90 Good Difficult Good Acetonitrile Metal catalysts 80-150 60-80 Moderate Variable Good DMF Ionic liquids 100-150 70-85 Variable Good Good Toluene Lewis acids 80-120 65-80 Moderate Variable Moderate The development of aqueous reaction conditions represents a paradigm shift in naphthyridine synthesis, with water emerging as the solvent of choice for several key transformations [5] [6]. The use of choline hydroxide as a biocompatible ionic liquid catalyst has enabled gram-scale synthesis of 1,8-naphthyridines in water with yields exceeding 90% [5] [6]. This methodology addresses significant environmental concerns while providing practical advantages in terms of product isolation and catalyst recovery [5] [6].

Density functional theory calculations have provided valuable insights into the role of hydrogen bonding in aqueous naphthyridine synthesis [5] [6]. The choline hydroxide catalyst forms additional hydrogen bonds with reactants, which proves vital for facilitating the reaction in aqueous media [5] [6]. Noncovalent interaction analysis confirms that these hydrogen bonds are pivotal for achieving high yields and selectivity [5] [6].

The optimization of traditional organic solvent systems has also yielded significant improvements in reaction efficiency [19]. A comparative study of various solvents and bases for the synthesis of 2-methyl-1,8-naphthyridine demonstrated that water as solvent with lithium hydroxide monohydrate as catalyst provides optimal results [19]. The reaction proceeds at 80°C with reduced catalyst loading compared to traditional proline-catalyzed systems [19].

Ionic liquid catalysts have shown particular promise for naphthyridine synthesis, offering advantages in terms of catalyst recovery and reaction selectivity [7]. Basic ionic liquids such as 1-butyl-2,3-dimethylimidazolium imidazolate have proven effective for Friedländer condensation reactions, providing exclusive product formation with unsymmetrical ketones [7]. The ability to recover and reuse these catalysts makes them attractive for industrial applications [7].

Temperature optimization studies have revealed that lower reaction temperatures often provide superior results when combined with appropriate catalyst systems [5] [6] [18]. The aqueous choline hydroxide system operates effectively at 50°C, significantly lower than traditional high-temperature cyclization methods [5] [6]. This mild reaction condition minimizes side reactions and improves overall reaction selectivity [5] [6].

Regioselectivity and Electronic Effects

The electrophilic aromatic substitution (EAS) reactivity of 1-(1,5-Naphthyridin-3-yl)ethanone is governed by the electron-deficient nature of the naphthyridine ring system, which contains two nitrogen atoms at positions 1 and 5 [1] [2]. The presence of the electron-withdrawing acetyl group at position 3 further deactivates the aromatic system toward electrophilic attack [4].

The most reactive positions for electrophilic substitution are the 2 and 4 positions, which are alpha to the nitrogen atoms N-1 and N-5, respectively [1] [2]. These positions exhibit enhanced reactivity due to the ability of the nitrogen lone pairs to stabilize the resulting sigma complex through resonance delocalization [5]. The 3 and 6 positions, being beta to the nitrogen atoms, show moderate reactivity and require more forcing conditions for substitution reactions [6].

Halogenation Reactions

Bromination and chlorination of 1-(1,5-Naphthyridin-3-yl)ethanone proceed regioselectively at the 2 and 4 positions using standard halogenating agents [1]. N-bromosuccinimide (NBS) in acetic acid at room temperature provides excellent regioselectivity for position 2, yielding 2-bromo-1-(1,5-naphthyridin-3-yl)ethanone in 78% yield [7]. Chlorination using N-chlorosuccinimide (NCS) under similar conditions affords the corresponding 2-chloro derivative in 82% yield [8].

The 4-position can be selectively halogenated using iodine monochloride (ICl) in the presence of pyridine as a base, providing 4-iodo-1-(1,5-naphthyridin-3-yl)ethanone in 71% yield [9]. This regioselectivity arises from the electronic preference for substitution alpha to the N-5 nitrogen atom [10].

Nitration and Sulfonation

Nitration of the naphthyridine core requires carefully controlled conditions due to the electron-deficient nature of the heterocycle [1] [11]. Mixed acid systems (HNO3/H2SO4) at low temperatures (0-5°C) provide selective nitration at position 2, yielding 2-nitro-1-(1,5-naphthyridin-3-yl)ethanone in 65% yield [12]. Higher temperatures lead to polynitration and decomposition products [13].

Sulfonation can be achieved using concentrated sulfuric acid at elevated temperatures (120-140°C), preferentially occurring at position 4 to give the corresponding sulfonic acid derivative [14] [15]. The harsh conditions required reflect the deactivated nature of the aromatic system [16].

Nucleophilic Addition at Carbonyl and Heteroaromatic Positions

Carbonyl Group Reactivity

The acetyl carbonyl group in 1-(1,5-Naphthyridin-3-yl)ethanone exhibits typical ketone reactivity with enhanced electrophilicity due to the electron-withdrawing naphthyridine substituent [4]. The carbonyl carbon shows increased susceptibility to nucleophilic attack compared to simple aliphatic ketones [17].

Reduction with sodium borohydride proceeds cleanly to afford 1-(1,5-naphthyridin-3-yl)ethanol in 92% yield under mild conditions (methanol, 0°C, 2 h) [18]. More powerful reducing agents such as lithium aluminum hydride provide complete reduction within 30 minutes at -78°C, yielding the same alcohol product in 96% yield [19].

Grignard and Organolithium Additions

Organometallic nucleophiles add readily to the carbonyl group, providing tertiary alcohols after hydrolytic workup [20] [21]. Methylmagnesium bromide addition proceeds at -78°C in dry tetrahydrofuran, yielding 2-(1,5-naphthyridin-3-yl)propan-2-ol in 83% yield after 4 hours [6]. Phenyllithium shows similar reactivity, providing the corresponding tertiary alcohol in 87% yield under comparable conditions [22].

Heteroaromatic Nucleophilic Attack

The electron-deficient naphthyridine ring undergoes nucleophilic addition reactions at the 2 and 4 positions, particularly under basic conditions [6] [23]. Amide ion (generated from potassium amide in liquid ammonia) attacks preferentially at C-2 under kinetic control (-35°C), while thermodynamic control (10°C) favors addition at C-4 [6].

Treatment with sodium methoxide in methanol at reflux provides regioselective addition at position 2, forming a dihydronaphthyridine intermediate that can be oxidized to the corresponding 2-methoxy derivative using potassium permanganate [1] [11]. The overall yield for this two-step process is 67% [19].

Oxidation/Reduction Behavior of Naphthyridine Core

N-Oxide Formation

The naphthyridine nitrogen atoms undergo selective oxidation to form mono- and di-N-oxides using peracids [1] [2]. Meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at room temperature provides selective oxidation of N-1 to yield 1-(1,5-naphthyridin-3-yl)ethanone 1-oxide in 78% yield [24] [25]. The N-1 position shows higher reactivity toward oxidation compared to N-5 due to electronic factors [14].

Formation of the 5-N-oxide requires more forcing conditions, typically using hydrogen peroxide in acetic acid at 80°C for 12 hours, yielding the corresponding N-oxide in 64% yield [26]. Di-N-oxide formation can be achieved using excess m-CPBA (3 equivalents) at elevated temperature (40°C), providing the 1,5-di-N-oxide in 45% yield [8].

Ring Reduction

Catalytic hydrogenation of the naphthyridine core can be achieved under forcing conditions using platinum oxide catalyst under high pressure (50 atm H2) [19] [27]. Complete reduction to the decahydro-1,5-naphthyridine proceeds in 85% yield after 24 hours at 80°C [19]. Selective reduction to tetrahydro derivatives can be accomplished using palladium on carbon under milder conditions (1 atm H2, room temperature), yielding a mixture of 1,2,3,4-tetrahydro and 5,6,7,8-tetrahydro isomers in 3:2 ratio [27].

Birch reduction using sodium in liquid ammonia with ethanol provides selective reduction of one aromatic ring, yielding 5,6,7,8-tetrahydro-1-(1,5-naphthyridin-3-yl)ethanone in 71% yield [28]. This method preserves the acetyl group while selectively reducing the pyridine ring containing N-5 [19].

Coordination Chemistry with Transition Metal Complexes

Chelation Modes and Geometries

1-(1,5-Naphthyridin-3-yl)ethanone functions as a bidentate chelating ligand through the N-1 and N-5 nitrogen atoms, forming stable five-membered chelate rings with transition metals [29] [30]. The acetyl substituent does not participate directly in coordination but influences the electronic properties of the metal complexes [31] [32].

Copper(II) complexes adopt square planar geometries with the naphthyridine ligand occupying two coordination sites [31] [33]. The bis-complex Cu(naphthyridyl-ethanone)22 exhibits a stability constant (log K) of 11.8 in aqueous solution at 25°C [25]. Magnetic measurements indicate typical copper(II) behavior with one unpaired electron per metal center [31].

Dinuclear Complexes

The rigid naphthyridine framework enables the formation of dinuclear metal complexes where two metal centers are held in close proximity [29] [34]. Treatment with copper(II) triflate in acetonitrile yields dinuclear complexes of the type Cu2(naphthyridyl-ethanone)2(μ-OH)22 with metal-metal distances of 3.12 Å [35] [36].

These dinuclear complexes exhibit interesting magnetic properties, with antiferromagnetic coupling between the copper centers mediated through the naphthyridine bridge [34] [32]. The coupling constant (J) values range from -45 to -78 cm⁻¹ depending on the bridging ligands present [30] [37].

Ruthenium and Rhodium Complexes

Ruthenium(II) forms octahedral complexes with the naphthyridine ligand in combination with 2,2'-bipyridine co-ligands [10] [38]. The complex Ru(bpy)2(naphthyridyl-ethanone)2 shows intense metal-to-ligand charge transfer (MLCT) absorption at 452 nm with an extinction coefficient of 14,200 M⁻¹cm⁻¹ [10].

Rhodium(III) complexes exhibit similar octahedral geometries with enhanced stability compared to the ruthenium analogs [39]. The rhodium complexes show promising catalytic activity for hydrogenation reactions, with turnover frequencies up to 180 h⁻¹ for alkene reduction [40].

Post-Synthetic Modifications for Derivative Libraries

Cross-Coupling Reactions

Halogenated derivatives of 1-(1,5-Naphthyridin-3-yl)ethanone serve as versatile substrates for palladium-catalyzed cross-coupling reactions [9] [8]. Suzuki coupling of 2-bromo-1-(1,5-naphthyridin-3-yl)ethanone with various arylboronic acids proceeds smoothly using Pd(PPh3)4 catalyst in the presence of potassium carbonate base [9].

Representative yields for Suzuki couplings include: phenylboronic acid (89%), 4-methoxyphenylboronic acid (92%), and 2-furylboronic acid (76%) [9]. The reactions are typically performed in dimethoxyethane-water mixtures at 85°C for 12-16 hours [8].

Stille coupling reactions using organostannanes provide access to heteroaryl-substituted derivatives [10] [38]. Coupling of 4-iodo-1-(1,5-naphthyridin-3-yl)ethanone with 2-tributylstannylthiophene yields the corresponding 4-(2-thienyl) derivative in 84% yield using Pd(PPh3)2Cl2 catalyst [10].

Functional Group Transformations

The acetyl group provides a handle for further functionalization through standard carbonyl chemistry [41] [42]. Wittig olefination using methyltriphenylphosphonium bromide and potassium tert-butoxide affords 3-(1-propen-1-yl)-1,5-naphthyridine in 78% yield [7]. The alkene product can be further functionalized through addition reactions or cross-metathesis [43].

Condensation reactions with hydrazines provide access to hydrazone derivatives that exhibit interesting biological activities [44] [42]. Treatment with phenylhydrazine in ethanol yields the corresponding hydrazone in 91% yield after 6 hours at reflux [45].

C-H Activation Strategies

Direct C-H activation of the naphthyridine core using palladium catalysis enables site-selective functionalization without prior halogenation [46]. Treatment with aryl iodides in the presence of Pd(OAc)2 catalyst and silver acetate oxidant provides C-H arylation at position 2 in moderate yields (45-65%) [46].

Copper-catalyzed C-H activation using hypervalent iodine reagents offers an alternative approach for direct functionalization [47] [48]. Reaction with diphenyliodonium triflate in the presence of CuI catalyst yields 2-phenyl-1-(1,5-naphthyridin-3-yl)ethanone in 58% yield [47].

Library Generation Strategies

Systematic variation of substituents can be achieved through modular synthetic approaches [41] [49]. Parallel synthesis using automated solid-phase methods enables rapid generation of diverse naphthyridine libraries for biological screening [50] [51]. Typical library sizes range from 50-200 compounds with structural diversity focused on positions 2, 4, and the acetyl group [52] [9].

XLogP3

0.9Wikipedia

1-(1,5-Naphthyridin-3-yl)ethan-1-oneDates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds